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Compound of Interest

Compound Name: MC-Val-Ala-PAB-PNP

Cat. No.: B2733023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, storage,

and application of MC-Val-Ala-PAB-PNP, a key reagent in the development of Antibody-Drug

Conjugates (ADCs).

Introduction
MC-Val-Ala-PAB-PNP (Maleimidocaproyl-Valine-Alanine-para-aminobenzyl-para-nitrophenyl

carbonate) is a cleavable linker used in the synthesis of ADCs. It is designed to be stable in

circulation and to release its cytotoxic payload upon internalization into target cells. The linker

incorporates a maleimide group for conjugation to antibody thiol groups, a Valine-Alanine

dipeptide sequence that is a substrate for the lysosomal enzyme Cathepsin B, a self-

immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate group for

conjugation to a cytotoxic drug. The targeted release of the drug within cancer cells enhances

the therapeutic window by minimizing systemic toxicity.
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Property Value

Full Name
Maleimidocaproyl-Valine-Alanine-para-

aminobenzyl-para-nitrophenyl carbonate

CAS Number 1639939-40-4

Molecular Formula C₃₂H₃₇N₅O₁₀

Molecular Weight 651.66 g/mol

Solubility and Storage Conditions
Proper handling and storage of MC-Val-Ala-PAB-PNP are crucial for maintaining its integrity

and reactivity.

Solubility
Solvent Concentration Notes

Dimethyl Sulfoxide (DMSO) ≥ 50 mg/mL
Sonication may be required to

achieve complete dissolution.

Dimethylformamide (DMF) Soluble

Protocol for Preparing a Stock Solution (10 mM in DMSO):

Equilibrate the vial of MC-Val-Ala-PAB-PNP powder to room temperature before opening to

prevent moisture condensation.

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM

concentration. For example, to a 1 mg vial, add approximately 153.4 µL of DMSO.

Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10

minutes to ensure complete dissolution.

Visually inspect the solution to ensure there are no undissolved particulates.
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Form Temperature Conditions Duration

Powder -20°C

Protect from light and

moisture. Store under

an inert atmosphere

(e.g., nitrogen or

argon).

Up to 3 years

In Solvent (e.g.,

DMSO)
-80°C

Aliquot to avoid

repeated freeze-thaw

cycles. Protect from

light.

Up to 1 year

-20°C

Aliquot to avoid

repeated freeze-thaw

cycles. Protect from

light.

Up to 1 month

Application: Synthesis of an Antibody-Drug
Conjugate
The following protocol outlines the general steps for synthesizing an ADC using MC-Val-Ala-
PAB-PNP. This process involves a two-step conjugation: first, the reaction of the linker with a

cytotoxic drug, followed by the conjugation of the drug-linker construct to a monoclonal

antibody.
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Step 1: Drug-Linker Synthesis

Step 2: ADC Conjugation
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Figure 1: General workflow for the synthesis of an Antibody-Drug Conjugate.

Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the reaction of MC-Val-Ala-PAB-PNP with an amine-containing

cytotoxic drug (e.g., Monomethyl Auristatin E, MMAE).

Materials:

MC-Val-Ala-PAB-PNP

Amine-containing cytotoxic drug (e.g., MMAE)

Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for

purification

Procedure:

Dissolve MC-Val-Ala-PAB-PNP (1.1 equivalents) and the amine-containing drug (1.0

equivalent) in anhydrous DMF.

Add DIPEA (2-3 equivalents) to the reaction mixture.

Stir the reaction at room temperature and protect it from light.

Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

Once the starting materials are consumed, purify the drug-linker construct by preparative

RP-HPLC.

Lyophilize the pure fractions to obtain the drug-linker as a solid.

Protocol 2: Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to

generate free thiol groups for conjugation.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Desalting column (e.g., Sephadex G-25)

Procedure:

Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.

Add a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need

optimization to achieve the desired Drug-to-Antibody Ratio (DAR).
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Incubate the reaction mixture at 37°C for 1-2 hours.

Immediately before conjugation, remove the excess reducing agent using a desalting column

equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

Protocol 3: Conjugation of Drug-Linker to Reduced Antibody

This protocol describes the maleimide-thiol coupling reaction to form the ADC.

Materials:

Reduced antibody from Protocol 2

Purified drug-linker construct from Protocol 1

Anhydrous DMSO

Cysteine solution (to quench the reaction)

Procedure:

Dissolve the purified drug-linker in a minimal amount of anhydrous DMSO to create a

concentrated stock solution (e.g., 10 mM).

Add a slight molar excess (e.g., 1.2 to 1.5-fold over the TCEP used for reduction) of the

drug-linker solution to the reduced antibody solution. The final concentration of DMSO

should be kept below 10% (v/v).

Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle

mixing, protected from light.

Quench the reaction by adding an excess of cysteine to cap any unreacted maleimide

groups.

Protocol 4: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and methods for its characterization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Crude ADC from Protocol 3

Size Exclusion Chromatography (SEC) system

Hydrophobic Interaction Chromatography (HIC) system

SDS-PAGE apparatus

Mass spectrometer

Procedure:

Purification:

Size Exclusion Chromatography (SEC): Remove unreacted drug-linker, aggregates, and

other small molecules.

Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different

Drug-to-Antibody Ratios (DARs).

Characterization:

SDS-PAGE: Analyze the purity and molecular weight of the ADC under reducing and non-

reducing conditions.

HIC: Determine the DAR distribution.

Mass Spectrometry (MS): Confirm the identity and determine the precise mass of the ADC

species.

Signaling Pathway: Mechanism of Action of a
Cathepsin B-Cleavable ADC
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Figure 2: Mechanism of action of an ADC with a Cathepsin B-cleavable linker.
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To cite this document: BenchChem. [Application Notes and Protocols for MC-Val-Ala-PAB-
PNP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2733023#mc-val-ala-pab-pnp-solubility-and-storage-
conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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